N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide
Description
N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide (CAS: 874192-17-3, molecular formula: C₁₉H₁₉NO₅, molecular weight: 341.36 g/mol) is an acetamide derivative featuring two 2-furylmethyl groups attached to the nitrogen atom and a 2-methoxyphenoxy moiety at the acetamide’s α-position . This compound is structurally characterized by its heteroaromatic furan rings and the electron-rich methoxyphenoxy group, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H19NO5/c1-22-17-8-2-3-9-18(17)25-14-19(21)20(12-15-6-4-10-23-15)13-16-7-5-11-24-16/h2-11H,12-14H2,1H3 |
InChI Key |
BOTRYMAJQWLCAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 2-furylmethylamine with 2-(2-methoxyphenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl groups can yield furylcarboxylic acids, while reduction can produce furylmethylamines.
Scientific Research Applications
N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The furylmethyl and methoxyphenoxy groups can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Thiadiazol-2-yl Derivatives ()
Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) share the 2-methoxyphenoxy group but differ in their N-substituents (thiadiazole rings with sulfur-containing side chains). Key distinctions include:
- Melting Points : 5k (135–136°C) and 5m (135–136°C) exhibit lower melting points compared to the target compound (data unavailable, but furylmethyl groups may enhance crystallinity due to π-stacking).
- Synthetic Yields : 5m is synthesized in 85% yield, higher than the target compound’s analogs, suggesting that thiadiazole-based substituents may improve reaction efficiency .
Carbazole-Containing Analogs ()
2-(9H-Carbazol-4-yloxy)-N-[2-(2-methoxyphenoxy)-ethyl]acetamide (19) incorporates a carbazole moiety linked via an ethyl spacer. Unlike the target compound’s bis-furylmethyl groups, this derivative uses a 2-(2-methoxyphenoxy)ethyl chain, which may enhance solubility in polar solvents.
Analogs with Similar N-Substituents but Varied Phenoxy Groups
2-(2,3-Dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide (BH52638, CAS: 874192-22-0)
This analog replaces the 2-methoxyphenoxy group with a 2,3-dimethylphenoxy moiety. Key differences include:
- Molecular Weight : 339.39 g/mol (vs. 341.36 g/mol for the target compound).
Dimeric and Polymeric Analogs ()
N,N′-(Oxydi-4,1-phenylene)bis[2-(2-methoxyphenoxy)acetamide] (C12) is a dimeric structure with two 2-(2-methoxyphenoxy)acetamide units linked by an oxydiphenylene group. Compared to the monomeric target compound:
- Molecular Weight : ~2× higher (exact value unavailable).
Toxicity and Pharmacological Profiles ()
Acetamide derivatives with 2-methoxyphenoxy groups, such as N-(2-diethylaminoethyl)-2-(2-methoxyphenoxy)acetamide monohydrochloride (Entry 1855), show moderate toxicity in rodent models (LD₅₀: 1.41–1.92 mg/kg, intravenous). While direct data for the target compound is lacking, the presence of furylmethyl groups may alter metabolic stability compared to diethylaminoethyl substituents .
Biological Activity
N,N-bis(2-furylmethyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound is characterized by the following structural features:
- Two furan rings attached via methyl groups.
- An acetamide functional group.
- A methoxyphenoxy moiety.
This unique structure may contribute to its biological properties, as similar compounds have shown various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It was evaluated against a range of bacterial strains, demonstrating significant activity comparable to standard antibiotics.
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | Comparable to levofloxacin |
| Escherichia coli | 20 µg/mL | Lower than standard |
| Klebsiella pneumoniae | 30 µg/mL | Comparable |
These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound inhibits cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Evaluation
A study conducted on breast cancer cell lines showed that treatment with the compound resulted in:
- Cell viability reduction : Over 60% at concentrations above 50 µM.
- Apoptotic markers : Increased levels of caspase-3 and PARP cleavage were observed, indicating activation of apoptotic pathways.
The proposed mechanisms underlying the biological activities of this compound include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Safety Profile
Toxicity assessments reveal that this compound exhibits a favorable safety profile in preliminary studies. Histopathological examinations in animal models indicated no significant adverse effects on vital organs at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
